molecular formula C24H28O3 B193257 6-Hydroxy Bexarotene CAS No. 368451-07-4

6-Hydroxy Bexarotene

Cat. No.: B193257
CAS No.: 368451-07-4
M. Wt: 364.5 g/mol
InChI Key: WTWGVKDCAJSUBZ-UHFFFAOYSA-N
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Scientific Research Applications

6-Hydroxy Bexarotene has several scientific research applications:

Mechanism of Action

Target of Action

6-Hydroxy Bexarotene, an oxidative metabolite of bexarotene, serves as a high-affinity ligand for retinoid X receptors (RXRs), specifically binding to RXRα, RXRβ, and RXRγ, as well as to the retinoic acid receptor α (RARα) with dissociation constants (Kds) of 3.46, 4.21, 4.83, and 8.17 μM, respectively . These receptors play a crucial role in regulating gene expression, controlling cell differentiation, and apoptosis .

Mode of Action

This compound selectively binds with and activates retinoid X receptor subtypes . The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown, but it has been shown to have activity in all clinical stages of CTCL .

Biochemical Pathways

The compound affects the PPARγ/NF-κB signaling pathway . Bexarotene treatment decreases NF-κB and total antioxidant (TAS) levels and increases PPARγ and 8-hydroxy-2′-deoxyguanosine (8-OHdG) levels in cells . This modulation of the PPARγ/NF-κB pathway leads to changes in cell proliferation, DNA damage, reactive oxygen species (ROS) production, and antioxidant levels .

Pharmacokinetics

Bexarotene is primarily metabolized in the liver. Both 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene are the major metabolites of bexarotene that have been identified in plasma . The major cytochrome responsible for the formation of the oxidative metabolites of bexarotene is cytochrome P450 3A4 .

Result of Action

Bexarotene exerts its effects by blocking cell cycle progression, inducing apoptosis and differentiation, preventing multidrug resistance, and inhibiting angiogenesis and metastasis . It demonstrates concentration- and time-dependent antiproliferative effects on cells . Furthermore, bexarotene-induced apoptotic cells are enhanced through Annexin V-FITC/PI staining and caspase-3/-7 activation analyses since phosphatidylserine level on the outer surface of the cell membrane and caspase-3/-7 activities are increased in the cells treated with bexarotene .

Action Environment

Environmental factors such as UV radiation can influence the action of this compound. The presence of photocatalysts such as TiO2 or ZnO, as well as the organic UV filters avobenzone, benzophenone-3, meradimate, and homosalate, could contribute to degradation of bexarotene under UV irradiation . This degradation can potentially affect the compound’s action, efficacy, and stability.

Safety and Hazards

Bexarotene may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It must not be administered to a pregnant woman .

Future Directions

Bexarotene has been approved by the U.S. Food and Drug Administration and the European Medicines Agency as a topically applied anticancer agent . The presence of photocatalysts such as TiO2 or ZnO, as well as the organic UV filters avobenzone, benzophenone-3, meradimate, and homosalate, could contribute to degradation of bexarotene under UV irradiation . The antiproliferative properties of the degradation products of bexarotene were assessed by MTT assay on a panel of human adherent cancer cells, and concentration-dependent growth inhibition was evidenced on all tested cell lines .

Biochemical Analysis

Biochemical Properties

6-Hydroxy Bexarotene interacts with RXRα, RXRβ, and RXRγ as well as retinoic acid receptor α (RARα) . It selectively activates RXRα, RXRβ, and RXRγ over RARα, RARβ, and RARγ in vitro .

Cellular Effects

Bexarotene, from which this compound is derived, has been shown to inhibit cell proliferation by inducing oxidative stress, DNA damage, and apoptosis via the PPARγ/NF-κB signaling pathway in C6 glioma cells . It can be inferred that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and activating retinoid X receptors (RXRs) . This activation regulates a range of cellular processes including cellular differentiation, proliferation, apoptosis, and insulin sensitization .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that Bexarotene, its parent compound, produces primary hypothyroidism and affects lipid metabolism, typically resulting in raised triglycerides . These effects are dose-dependent and may be controlled with corrective therapy or dose adjustments .

Dosage Effects in Animal Models

In animal models, Bexarotene has been shown to attenuate neuroinflammation and improve neurological deficits after subarachnoid hemorrhage . The effects of this compound at different dosages in animal models are yet to be thoroughly studied.

Metabolic Pathways

This compound is an oxidative metabolite of Bexarotene . The metabolism of Bexarotene was studied using liver slices from untreated rats and dogs, liver microsomes from untreated and pretreated rats, and pooled human liver microsomes . The hydroxy and oxo metabolites were observed in plasma of rats, dogs, and humans treated with Bexarotene and this compound was a major circulating metabolite .

Subcellular Localization

Given that it is a ligand for nuclear receptors such as RXRs and RARα , it is likely that it localizes to the nucleus where it can exert its effects on gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy Bexarotene involves the oxidation of Bexarotene. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions to achieve the hydroxylation at the desired position on the Bexarotene molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as liquid chromatography, is common to separate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy Bexarotene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Bexarotene: The parent compound, also a retinoid X receptor agonist.

    7-Hydroxy Bexarotene: Another oxidative metabolite with similar binding properties.

    6-Oxo Bexarotene: An oxidized form of 6-Hydroxy Bexarotene.

Uniqueness: this compound is unique due to its specific binding affinity and selective activation of RXR subtypes over RAR subtypes. This selectivity makes it a valuable compound in research focused on RXR-mediated pathways .

Properties

IUPAC Name

4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWGVKDCAJSUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435130
Record name 6-Hydroxy Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368451-07-4
Record name 6-Hydroxy-bexarotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXY-BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-hydroxy bexarotene compare to bexarotene in terms of its activity at retinoid receptors?

A1: While bexarotene exhibits strong binding affinity and transactivation potential for retinoid X receptors (RXR), this compound shows significantly reduced activity. The study found that this compound and other oxidative metabolites of bexarotene had minimal activity in transactivating retinoic acid receptors (RAR) and reduced activity at RXR compared to bexarotene. [] This suggests that while this compound is a major circulating metabolite, it is unlikely to exert significant retinoid receptor activation compared to the parent drug.

Q2: What is the significance of this compound in bexarotene metabolism?

A2: this compound is a major circulating metabolite of bexarotene in humans, rats, and dogs. [] It is formed through oxidative metabolism of bexarotene, primarily in the liver. Although this compound is found in plasma at significant levels, especially in humans, its reduced activity at retinoid receptors suggests it may not contribute significantly to the pharmacological effects of bexarotene.

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